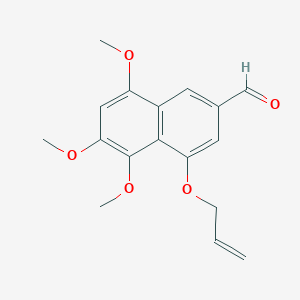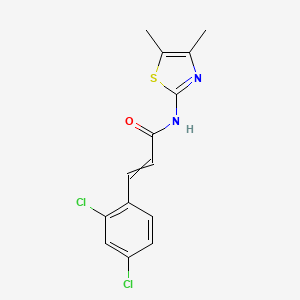![molecular formula C12H8F3N3O B14219235 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol CAS No. 824415-92-1](/img/structure/B14219235.png)
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group enhances the compound’s biological activity and provides unique properties .
Vorbereitungsmethoden
The synthesis of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods often involve the use of organometallic compounds and nucleophilic displacement of fluorine atoms .
Analyse Chemischer Reaktionen
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antibacterial agent.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological pathways. This leads to its antibacterial, antineoplastic, and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated quinolines such as:
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine. The uniqueness of 7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol lies in its trifluoromethyl group, which enhances its biological activity and provides unique properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
824415-92-1 |
|---|---|
Molekularformel |
C12H8F3N3O |
Molekulargewicht |
267.21 g/mol |
IUPAC-Name |
6-hydroxy-7-methyl-2-(trifluoromethyl)imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H8F3N3O/c1-6-2-3-7-9(18(6)19)5-4-8-10(7)17-11(16-8)12(13,14)15/h2-5,19H,1H3 |
InChI-Schlüssel |
IAUSTFJYVRWIRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2C(=CC=C3C2=NC(=N3)C(F)(F)F)N1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


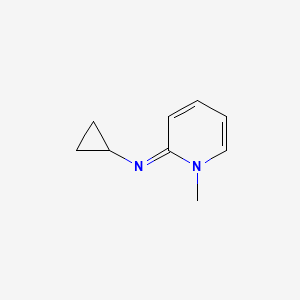
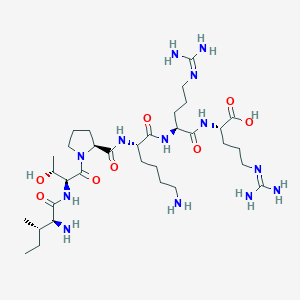

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
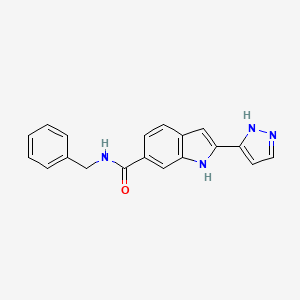

![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
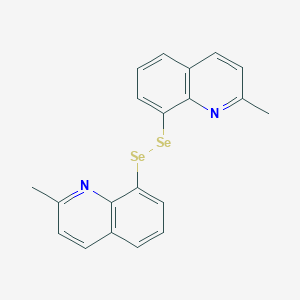

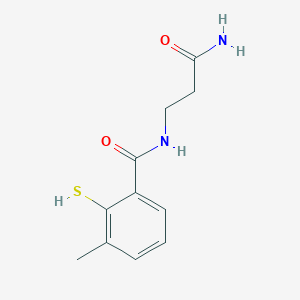
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

